molecular formula C17H12Cl2F3N5OS B15100035 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide

Cat. No.: B15100035
M. Wt: 462.3 g/mol
InChI Key: MBLJGUGBGSOJFP-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a triazole-thioacetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with an amino group at position 4 and a 4-chlorophenyl group at position 3.
  • A thioether linkage connecting the triazole ring to an acetamide moiety.
  • An N-substituted phenyl group (4-chloro-3-trifluoromethylphenyl) on the acetamide nitrogen.

This structural framework is associated with diverse biological activities, including anti-inflammatory and anti-exudative properties, as observed in related 1,2,4-triazole derivatives .

Properties

Molecular Formula

C17H12Cl2F3N5OS

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12Cl2F3N5OS/c18-10-3-1-9(2-4-10)15-25-26-16(27(15)23)29-8-14(28)24-11-5-6-13(19)12(7-11)17(20,21)22/h1-7H,8,23H2,(H,24,28)

InChI Key

MBLJGUGBGSOJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide under specific conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole core contains nitrogen atoms capable of participating in nucleophilic substitution reactions. The amino group (-NH<sub>2</sub>) at position 4 of the triazole ring acts as a nucleophile, facilitating reactions with electrophiles such as alkyl halides or acyl chlorides.

Example Reaction:

Triazole-NH2+R-XTriazole-NHR+HX\text{Triazole-NH}_2 + \text{R-X} \rightarrow \text{Triazole-NHR} + \text{HX}

Conditions:

  • Solvent: DMF or THF

  • Base: K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N

  • Temperature: 60–80°C

This reactivity is critical for synthesizing derivatives with modified biological activity .

Thioether Oxidation

The thioether (-S-) linkage between the triazole and acetamide groups is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Reaction Pathways:

Oxidizing AgentProductConditions
H<sub>2</sub>O<sub>2</sub> (30%)SulfoxideRT, 2–4 hrs
mCPBASulfone0°C to RT, 12 hrs

Structural Impact:
Oxidation alters electron distribution, potentially enhancing binding affinity to biological targets .

Acetamide Hydrolysis

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine products.

Conditions and Outcomes:

MediumReagentsProduct
AcidicHCl (6M), refluxCarboxylic acid + NH<sub>3</sub>
BasicNaOH (2M), 80°CCarboxylate salt + NH<sub>3</sub>

This reaction is pivotal for prodrug activation or metabolite formation .

Halogenated Aromatic Substitutions

The 4-chlorophenyl and 3-trifluoromethylphenyl groups participate in electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling:

    Ar-Cl+Boronic AcidPd(PPh3)4Biaryl Product\text{Ar-Cl} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}

    Conditions: DME/H<sub>2</sub>O, 80°C, 12 hrs .

  • Nitration:
    Introduces nitro groups at meta/para positions using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> under controlled temperatures .

Coordination Chemistry with Metals

The triazole nitrogen atoms can coordinate to transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or therapeutic applications.

Proposed Complexation:

Triazole+Metal Salt[M(Triazole)n]m+\text{Triazole} + \text{Metal Salt} \rightarrow [\text{M(Triazole)}_n]^{m+}

Applications: Antimicrobial activity enhancement via metal-ligand synergism .

Cycloaddition Reactions

The triazole ring may engage in [3+2] cycloadditions with alkynes or nitriles, though steric hindrance from adjacent substituents limits this reactivity.

Example:

Triazole+HC≡C-RCu(I)Fused Heterocycle\text{Triazole} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Fused Heterocycle}

Use: Synthesis of polycyclic compounds for drug discovery .

Mechanistic Insights

  • Electronic Effects: Electron-withdrawing groups (-Cl, -CF<sub>3</sub>) deactivate aromatic rings toward EAS but enhance oxidative stability of the thioether .

  • Steric Considerations: Bulky substituents on the triazole and phenyl rings limit reaction rates in sterically demanding processes like cycloadditions .

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly due to its triazole ring, which is known for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and chlorophenyl groups could play crucial roles in binding to the target molecules, while the trifluoromethyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound’s activity and physicochemical properties are influenced by:

Substituents on the triazole ring (e.g., amino, alkyl, aryl groups).

Modifications to the acetamide-linked phenyl group (e.g., halogens, trifluoromethyl, phenoxy groups).

Below is a comparative analysis of structurally similar compounds:

Compound Name Triazole Substituents Acetamide-Linked Aryl Group Notable Properties/Data Reference
Target Compound : 2-[4-amino-5-(4-chlorophenyl)-...-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 4-amino, 5-(4-chlorophenyl) 4-chloro-3-(trifluoromethyl)phenyl Hypothesized enhanced bioavailability -
2-[4-amino-5-(4-chlorophenyl)-...-N-(4-phenoxyphenyl)acetamide (MFCD04017613) 4-amino, 5-(4-chlorophenyl) 4-phenoxyphenyl Higher logP (lipophilicity) due to phenoxy
2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-...-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (MFCD03223602) 4-(4-methylphenyl), 5-(4-chlorophenyl) 4-chloro-3-(trifluoromethyl)phenyl Reduced polarity vs. amino-substituted
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-...]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (MFCD03222798) 4-(4-chlorophenyl), 5-pyridinyl 2-chloro-5-(trifluoromethyl)phenyl Potential for π-π stacking with pyridine
2-((4-amino-5-(furan-2-yl)-...-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable Anti-exudative activity (10 mg/kg dose)

Pharmacological and Physicochemical Insights

A. Triazole Substitution Effects
  • Aryl vs. Heteroaryl Groups : Pyridinyl () or furanyl () substitutions at position 5 introduce heteroatoms that modulate electronic properties and solubility.
B. Acetamide-Linked Aryl Group
  • Electron-Withdrawing Groups : The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound and increases metabolic stability due to electron-withdrawing effects .
  • Phenoxy vs. Halogenated Phenyl: The phenoxy group in contributes to higher lipophilicity (logP ~3.5), whereas halogenated groups balance polarity and bioavailability.

Biological Activity

The compound 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Structure and Composition

The molecular formula of the compound is C22H18Cl2F3N5SC_{22}H_{18}Cl_{2}F_{3}N_{5}S with a molecular weight of approximately 451.9 g/mol. The structural representation highlights the presence of a triazole ring and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC22H18Cl2F3N5S
Molecular Weight451.9 g/mol
XLogP3-AA4.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Antimicrobial Activity

  • Antifungal Properties : Triazole derivatives are known for their antifungal activity. Studies have shown that compounds similar to the one in focus exhibit significant antifungal effects against various fungal strains, including Candida albicans and Aspergillus niger .
  • Antibacterial Effects : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it may inhibit bacterial growth effectively, showing potential as an antibacterial agent .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : An IC50 value of 6.2 µM was reported for related triazole compounds, indicating potent activity against this cancer cell line .
  • Breast Cancer (T47D) : Related compounds showed IC50 values of 27.3 µM, suggesting potential effectiveness in breast cancer treatment .

The biological activity of the compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting enzymes involved in critical metabolic pathways in pathogens and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to apoptosis in cancer cells.

Study on Antiviral Activity

A study investigated the antiviral potential of triazole derivatives against Tobacco Mosaic Virus (TMV). The findings indicated that certain derivatives exhibited promising antiviral activity, supporting the notion that triazoles can serve as lead compounds in antiviral drug development .

Comparative Analysis with Other Compounds

A comparative study was conducted on various triazole derivatives to evaluate their biological activities. The results indicated that the compound exhibited superior activity compared to other similar triazoles, particularly in terms of anticancer efficacy .

Safety and Toxicity

While the biological activities are promising, safety profiles must also be considered. The compound has been classified under several hazard categories:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Irritation : May cause respiratory irritation (H335).

These classifications highlight the need for careful handling and further toxicological studies to ensure safety in therapeutic applications .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the construction of the 1,2,4-triazole core, followed by thioether linkage formation, and acetamide coupling. Key steps include:

  • Triazole formation : Cyclocondensation of thiosemicarbazide derivatives with substituted carbonyl compounds under reflux in solvents like ethanol or N,N-dimethylacetamide .
  • Thioether coupling : Use of nucleophilic substitution (e.g., thiol-triazole reacting with α-chloroacetamide derivatives) in inert atmospheres to avoid oxidation .
  • Acetamide functionalization : Amidation via coupling agents (e.g., EDC/HOBt) with substituted anilines under controlled pH . Yield optimization requires precise control of temperature (70–120°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and thioether linkage integrity .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, particularly for chiral intermediates .
  • FT-IR : To validate functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically modify:

  • Triazole substituents : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
  • Acetamide side chain : Introduce alkyl/aryl groups on the N-phenyl moiety to evaluate hydrophobicity and steric effects .
  • Thioether linker : Replace sulfur with oxygen or selenium to probe electronic effects on reactivity . Methodology :
  • In vitro assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence polarization .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Solubility issues : Use of DMSO >0.1% can artifactually inhibit targets; employ solubility enhancers (e.g., cyclodextrins) .
  • Metabolic instability : Pre-incubate compounds with liver microsomes to identify rapid degradation . Resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance aqueous solubility .
  • Prodrug design : Mask the acetamide as an ester to improve oral bioavailability .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic hotspots and guide structural modifications .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under physiological conditions?

Stability discrepancies may stem from:

  • pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1.2–7.4) with HPLC monitoring .
  • Light sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy .
  • Temperature effects : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

StepSolventCatalystTemp (°C)Yield (%)Reference
Triazole formationEthanolH2 _2SO4 _48065–70
Thioether couplingDMFK2 _2CO3 _310075–80
Acetamide functionalizationCH2 _2Cl2 _2EDC/HOBtRT85–90

Table 2: Biological Activity Data

Assay TypeTargetIC50_{50} (nM)Cell LineReference
Kinase inhibitionEGFR12.5 ± 1.2A549
AntiproliferativeMCF-78.7 ± 0.9MCF-7
CytotoxicityHEK293>1000HEK293

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